molecular formula C19H20N2O5S B4578489 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-1-(methylsulfonyl)-5-indolinecarboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-1-(methylsulfonyl)-5-indolinecarboxamide

Cat. No. B4578489
M. Wt: 388.4 g/mol
InChI Key: GRMORVYUKXYOBY-UHFFFAOYSA-N
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Description

The compound “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-1-(methylsulfonyl)-5-indolinecarboxamide” is a complex organic molecule. It contains several functional groups including a benzodioxin ring, a sulfonyl group, and an indoline ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzodioxin ring could be formed through a condensation reaction, while the sulfonyl group could be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzodioxin and indoline rings are likely to contribute significantly to the compound’s overall shape and properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the sulfonyl group is typically quite reactive and could undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure. For example, the presence of polar functional groups like the sulfonyl group could increase its solubility in polar solvents .

Scientific Research Applications

Antibacterial Agents

The compound has been synthesized as a potent antibacterial agent . It has been found to be effective against various bacterial strains, making it a valuable asset in the fight against bacterial infections .

Enzyme Inhibitors

This compound has shown moderate inhibitory activity against the lipoxygenase enzyme . Enzyme inhibitors are often used in medicine to treat diseases and regulate enzymatic reactions.

Biofilm Inhibition

The compound has been studied for its potential to inhibit bacterial biofilms . Biofilms are a collective of one or more types of microorganisms that can grow on many different surfaces, and their inhibition is crucial in controlling bacterial growth .

Hemolytic Activity

The compound has been studied for its hemolytic activity . Hemolysis is the breakdown of red blood cells, and substances with hemolytic activity can be used in the study and treatment of various blood disorders .

Antifungal Agents

Sulfonamides, a group of compounds to which this compound belongs, are known to have antifungal properties . They can be used to treat a variety of fungal infections .

Anti-inflammatory Agents

Sulfonamides are also known to have anti-inflammatory properties . This makes them useful in the treatment of various inflammatory diseases .

Potential Therapeutic Applications

The compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and neurodegenerative disorders.

Synthesis of New Compounds

The compound can be used as a starting material in the synthesis of new compounds . This makes it valuable in the field of pharmaceutical chemistry, where the synthesis of new compounds is crucial for the development of new drugs .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action could involve binding to a specific receptor or enzyme in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the conditions under which it is handled. Proper safety precautions should always be taken when working with chemicals .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its properties in more detail, and developing methods for its synthesis .

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-12-9-14-10-13(3-5-16(14)21(12)27(2,23)24)19(22)20-15-4-6-17-18(11-15)26-8-7-25-17/h3-6,10-12H,7-9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRMORVYUKXYOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1S(=O)(=O)C)C=CC(=C2)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-1-(methylsulfonyl)-5-indolinecarboxamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-1-(methylsulfonyl)-5-indolinecarboxamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-1-(methylsulfonyl)-5-indolinecarboxamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-1-(methylsulfonyl)-5-indolinecarboxamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-1-(methylsulfonyl)-5-indolinecarboxamide
Reactant of Route 6
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-1-(methylsulfonyl)-5-indolinecarboxamide

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